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Sodium 2,2,3,3-tetrafluoropropionate is a sodium salt derived from 2,2,3,3-tetrafluoropropionic acid. This compound is notable for its unique fluorinated structure, which imparts distinctive chemical properties and biological activities. The compound's primary applications are in organic synthesis and as a biochemical agent due to its role in inhibiting lipid synthesis.
Sodium 2,2,3,3-tetrafluoropropionate can be synthesized through various chemical processes involving tetrafluoroethylene and cyanide salts. Its chemical formula is with a molecular weight of approximately 169.03 g/mol. The compound is recognized by its CAS number 22898-01-7.
This compound belongs to the class of fluorinated organic compounds and is categorized as a carboxylate salt. Its structure includes multiple fluorine atoms, which significantly influence its reactivity and interactions in biochemical systems.
The synthesis of sodium 2,2,3,3-tetrafluoropropionate primarily involves the following methods:
Sodium 2,2,3,3-tetrafluoropropionate features a propionate backbone with four fluorine substituents at the second and third carbon positions. Its structural representation includes:
Sodium 2,2,3,3-tetrafluoropropionate participates in several types of chemical reactions:
The mechanism by which sodium 2,2,3,3-tetrafluoropropionate exerts its biochemical effects primarily involves the inhibition of key metabolic enzymes:
This inhibition mechanism highlights the compound's potential as a therapeutic agent in metabolic disorders related to lipid synthesis.
Sodium 2,2,3,3-tetrafluoropropionate has significant applications in various fields:
Sodium 2,2,3,3-tetrafluoropropionate (STFP) represents a strategically important organofluorine compound valued for its dual functionality (carboxylate and polyfluorinated alkyl groups) and environmental profile. Its synthesis bridges classical organic chemistry and cutting-edge electrochemical engineering, reflecting evolving paradigms in sustainable fluorochemical production.
Traditional routes to STFP rely on manipulating readily available fluorinated building blocks, primarily tetrafluoroethylene (TFE) or its derivatives. While industrially implemented, these methods face significant challenges related to reagent toxicity, byproduct complexity, and operational constraints.
The Krespan process exemplifies the earliest industrial approach, leveraging the susceptibility of TFE toward nucleophilic attack. This method involves reacting TFE with sodium cyanide in aqueous methanol under high pressure (598-791 kPa) and temperature (~100°C) [1] [4]. Mechanistically, cyanide addition generates a transient nitrile anion, which undergoes rapid hydrolysis in situ to yield STFP directly:$$\ce{n CF2=CF2 + NaCN + 2H2O -> NaOOC-CF2CF2H + (n-1) CF2=CF2 + NH3}$$While achieving respectable TFE conversions (~83%), this process suffers from two critical drawbacks: the extreme toxicity of sodium cyanide, rendering it environmentally and operationally undesirable, and the formation of variable chain-length polyfluorinated byproducts due to oligomerization tendencies of TFE under reaction conditions [1] [4]. Consequently, this method has largely been phased out despite its historical significance.
Table 1: Key Characteristics of Nucleophilic Addition Route to STFP
Parameter | Value/Condition | Remarks |
---|---|---|
Key Reagents | Tetrafluoroethylene, NaCN, H₂O, MeOH | High toxicity of NaCN major drawback |
Temperature | ~100 °C | Elevated temperature required |
Pressure | 598-791 kPa | High-pressure equipment needed |
Conversion (TFE) | ~83% | Historically acceptable yield |
Major Limitation | Cyanide toxicity, byproducts | Environmental and safety concerns dominate |
Telomerization offers an alternative route utilizing TFE and methanol as coreactants. Catalyzed by radical initiators or specific metal complexes, this process involves the stepwise addition of TFE units across the O-H bond of methanol:$$\ce{CF2=CF2 + CH3OH -> CF3CF2CH2OH}$$Subsequent oxidation of the telomer, 2,2,3,3-tetrafluoro-1-propanol (TFP), yields STFP [3] [4] [5]. The catalytic system significantly influences efficiency and product distribution. Common initiators include peroxides, while iodide salts (e.g., KI) can act as chain-transfer agents. A major challenge is controlling telomer length; while the target is the monoadduct (TFP), competing diadduct and higher oligomers readily form:$$\ce{2 CF2=CF2 + CH3OH -> CF3CF2CF2CF2CH2OH}$$This results in significant yields of 1H,1H,2H,2H-perfluorobutanol and higher homologues (e.g., octafluorobutane derivatives like 1,1,2,2,3,3,4,4-octafluorobutane [LKLFXAVIFCLZQS-UHFFFAOYSA-N]) [1] [4]. Separation of the desired TFP from this mixture requires energy-intensive fractional distillation, reducing overall process efficiency and increasing costs. The telomerization step itself can achieve moderate selectivity for TFP (~60-70%) under optimized conditions, but subsequent oxidation further erodes the overall yield to STFP.
Direct oxidation of pre-formed TFP bypasses some TFE handling issues but introduces challenges in selectively converting the alcohol to the carboxylic acid without degrading the sensitive fluorinated backbone. Two primary oxidants are employed:
Table 2: Comparison of Oxidation Methods for Converting TFP to STFP/TFPA
Oxidant | Conditions | TFP Conversion | STFP/TFPA Selectivity | Major Drawbacks |
---|---|---|---|---|
KMnO₄ / NaOH | Aqueous, Ambient Pressure | Moderate (~60%) | Moderate (~65-75%) | MnO₂ sludge generation, Slow kinetics |
H₂O₂ | 120°C, -90 kPa | 59.1% | 79.8% (TFPA) | High T/P, Requires TFPA isolation step |
Driven by the limitations of conventional synthesis, electrochemical methods have emerged as promising green alternatives for STFP production, particularly through the direct anodic oxidation of TFP. These approaches leverage electron transfer as the primary reagent, minimizing waste and enabling operation under milder conditions.
A breakthrough involves a specialized Electrocatalytic Reactor (ECR) employing a nano-MnOx loaded porous tubular titanium (Ti) electrode as the anode [4]. The Ti substrate provides exceptional mechanical strength, chemical stability, and electrical conductivity, while its macroporous structure (average pore size ~7.0 µm) offers a high specific surface area (geometric area ~37.7 cm²) [4]. The nano-MnOx coating (typically ~4.98 wt% loading), applied via sol-gel methods, acts as the critical electrocatalyst. Characterization confirms the presence of Mn(III)/Mn(IV) species, responsible for generating higher-valent oxo-manganese (e.g., Mn⁴⁺=O) acting as potent chemical oxidants [4]. The reactor configuration allows TFP and electrolyte (NaOH solution) to permeate the anode from the outside-in, facilitating product collection from the inner compartment.
Optimization using Response Surface Methodology (RSM) with a Central Composite Design (CCD) identified key parameters and their interactions:
Table 3: Optimization Parameters and Results for ECR Synthesis of STFP from TFP
Factor | Symbol | Influence Rank | Optimal Range | Optimal Value (Example) |
---|---|---|---|---|
Residence Time | X₂ | 1 (Highest) | 20-30 min | 25 min |
Reaction Temperature | X₁ | 2 | 45-55 °C | 50 °C |
TFP Concentration | X₃ | 3 | 150-170 mmol L⁻¹ | 160 mmol L⁻¹ |
Current Density | X₄ | 4 (Lowest) | Dependent on cell design | ~7.4 mA cm⁻² (calculated) |
Performance | ||||
TFP Conversion | >98% | |||
STFP Selectivity | ~80% |
The high efficiency of the ECR stems from the synergistic integration of three processes within the porous MnOx/Ti anode [4]:
The nano-MnOx catalyst operates via a mediated electron transfer (MET) mechanism, distinct from direct electron transfer at bare electrodes. This indirect oxidation pathway is crucial for achieving high selectivity and rate [4] [6]:
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